molecular formula C18H12N2O4 B3177366 1,4-Phenylene diisonicotinate CAS No. 154306-50-0

1,4-Phenylene diisonicotinate

Cat. No.: B3177366
CAS No.: 154306-50-0
M. Wt: 320.3 g/mol
InChI Key: LGZPECRBROJIHY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Inorganic Chemistry

In the realm of modern chemistry, the design and synthesis of materials with specific functionalities are of paramount importance. arcjournals.org 1,4-Phenylene diisonicotinate serves as a crucial building block in this endeavor. Its molecular structure, featuring a central phenylene ring flanked by two isonicotinate (B8489971) units, provides a rigid and well-defined scaffold. This rigidity, coupled with the coordinating capabilities of the nitrogen atoms in the pyridyl rings and the oxygen atoms of the ester groups, makes it an attractive component for constructing larger, more complex structures. researchgate.netrsc.org

The field of coordination chemistry, which studies compounds containing coordination bonds between a central metal atom and surrounding molecules or ions, extensively utilizes ligands like this compound. researchgate.netrsc.org The predictable coordination behavior of the isonicotinate groups allows for the controlled assembly of metal-organic frameworks (MOFs) and coordination polymers. tcichemicals.comwikipedia.org These materials are at the forefront of materials science research due to their potential applications in gas storage, separation, and catalysis. tcichemicals.comwikipedia.org

Furthermore, the organic nature of the phenylene backbone allows for modifications, enabling chemists to fine-tune the electronic and steric properties of the resulting materials. This adaptability is a key aspect of its utility in creating functional materials for various advanced applications.

Role as a Ditopic Ligand and Organic Linker Precursor

The term "ditopic" refers to a ligand that possesses two distinct coordination sites. This compound perfectly embodies this definition, with its two isonicotinate groups capable of binding to metal centers. acs.orgfigshare.com This characteristic is fundamental to its role in forming extended structures such as coordination polymers and metal-organic frameworks. researchgate.netrsc.orgfrontiersin.org

As an organic linker, this compound acts as a bridge between metal ions or metal clusters, forming one-, two-, or three-dimensional networks. researchgate.netrsc.orgwikipedia.org The length and rigidity of the phenylene spacer, combined with the angular disposition of the isonicotinate groups, dictate the topology and porosity of the resulting framework. researchgate.netresearchgate.net

Researchers have successfully employed this compound in the synthesis of various coordination polymers with diverse dimensionalities. For instance, its reaction with copper(I) and copper(II) salts has yielded one-dimensional chains, two-dimensional networks with (4,4) topology, and even complex three-dimensional interpenetrated structures. researchgate.netrsc.org These studies demonstrate the versatility of this ligand in directing the assembly of a wide array of supramolecular architectures.

The ability to act as a precursor for organic linkers is also a significant aspect of its utility. The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, creating a new set of linkers with different coordination modes. This chemical versatility further expands the range of possible structures that can be synthesized from this fundamental building block.

Detailed Research Findings

Recent research has further illuminated the diverse applications and synthetic potential of this compound. Studies have explored its use in constructing novel coordination polymers and metallacycles with interesting properties.

For example, the reaction of 1,3-phenylene diisonicotinate, an isomer of the 1,4-substituted compound, with various copper(I) and copper(II) salts has been shown to produce coordination polymers with varied dimensionalities, from 1D chains to 2D and 3D networks. researchgate.netrsc.org The specific structure obtained is influenced by the anion present and the solvent used, highlighting the subtle factors that can direct the self-assembly process. researchgate.netrsc.org

In another line of research, this compound has been utilized as a ditopic pyridyl ligand in the synthesis of dirhenium and dimanganese metallacycles. acs.orgfigshare.comrsc.orgrsc.orgrsc.org These studies demonstrate the ability of this ligand to bridge two metal centers, forming discrete, well-defined molecular architectures. acs.orgfigshare.comrsc.orgrsc.orgrsc.org The resulting metallacycles have been characterized using a variety of spectroscopic and crystallographic techniques, confirming their proposed structures. acs.orgfigshare.comrsc.orgrsc.orgrsc.org

The following tables summarize key data from these research findings:

Table 1: Coordination Polymers of 1,3-Phenylene Diisonicotinate with Copper Salts researchgate.netrsc.org

ComplexMetal SaltDimensionalityTopologyGuest Molecules
1 CuI2D(4,4)Chloroform, Bromobenzene, Nitrobenzene, Benzonitrile
5 Cu(PF₆)₂1DM₂L₂ MacrocyclesChloroform
6 Cu(ClO₄)₂3D4-fold interpenetrated quartzTetrahedral water clusters

Table 2: Metallacycles Incorporating this compound (pdi) acs.orgrsc.orgrsc.org

Metallacycle TypeMetalCo-ligandsGeneral Formula
Dirhenium MetallastirrupRhenium(I)Oxamide ligands[(CO)₃Re(μ-L)(μ-pdi)Re(CO)₃]
Dinuclear Manganese(I) MetallacycleManganese(I)Thiolato or Selenolato bridges[{(CO)₃Mn(μ-SR)₂Mn(CO)₃}(μ-pdi)] or [{(CO)₃Mn(μ-SeR)₂Mn(CO)₃}(μ-pdi)]

These examples underscore the importance of this compound as a versatile and predictable building block in the construction of a wide range of advanced materials with tailored structures and properties. Its continued exploration is expected to lead to the development of new functional materials for a variety of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(13-5-9-19-10-6-13)23-15-1-2-16(4-3-15)24-18(22)14-7-11-20-12-8-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZPECRBROJIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 1,4 Phenylene Diisonicotinate

Esterification Reactions for 1,4-Phenylene Diisonicotinate Formation

Esterification is a fundamental process in organic chemistry that forms an ester from an alcohol and an acid. In the context of this compound synthesis, this involves the reaction of 1,4-Phenylenediol (hydroquinone) with two equivalents of isonicotinic acid or one of its more reactive derivatives.

The direct esterification of 1,4-Phenylenediol with isonicotinic acid is generally not favored due to the low reactivity of the carboxylic acid. To achieve a more efficient synthesis, isonicotinic acid is typically converted into a more reactive acylating agent, most commonly isonicotinoyl chloride. The reaction then proceeds as a diacylation of 1,4-Phenylenediol.

A prevalent method for this transformation is the Schotten-Baumann reaction. This involves treating 1,4-Phenylenediol with isonicotinoyl chloride, usually in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the diester.

An alternative approach is the Steglich esterification, which allows for the reaction to be conducted under milder conditions. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgccu.edu.tw The coupling agent activates the isonicotinic acid, facilitating the nucleophilic attack by the hydroxyl groups of 1,4-Phenylenediol.

The choice of catalyst and reaction conditions is critical for the successful synthesis of this compound.

In the Schotten-Baumann approach, a stoichiometric amount of a base is required. Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are commonly used. These bases act as acid scavengers and can also serve as the reaction solvent. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) to prevent hydrolysis of the acyl chloride. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.

For the Steglich esterification, catalytic amounts of DMAP are sufficient. The reaction is also performed in an anhydrous aprotic solvent. The use of coupling agents like DCC can lead to the formation of a dicyclohexylurea byproduct, which is often insoluble and can be removed by filtration.

The table below summarizes the key components and conditions for the two primary esterification methods.

Method Isonicotinic Acid Derivative Coupling/Activating Agent Catalyst/Base Solvent Typical Temperature
Schotten-BaumannIsonicotinoyl chloride-Triethylamine or PyridineTHF, DCM, DMF0 °C to Room Temp.
Steglich EsterificationIsonicotinic acidDCC or EDCIDMAPTHF, DCM, DMFRoom Temperature

Precursor Synthesis and Purification Strategies

The purity of the starting materials is paramount for achieving a high yield and purity of the final product. Therefore, the synthesis and purification of the precursors, 1,4-Phenylenediol and the isonicotinic acid derivative, are crucial steps.

Synthesis of Isonicotinoyl Chloride Hydrochloride:

Isonicotinoyl chloride is a key reactive precursor and is typically synthesized from isonicotinic acid. A common and effective method involves the reaction of isonicotinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). atamanchemicals.com The reaction proceeds by adding thionyl chloride to a mixture of isonicotinic acid and DMF. atamanchemicals.com After the initial reaction, excess thionyl chloride is removed under reduced pressure. atamanchemicals.com The resulting isonicotinoyl chloride hydrochloride is often a solid that can be purified by washing with a non-polar solvent like diethyl ether to remove any remaining impurities. atamanchemicals.com

Purification of 1,4-Phenylenediol (Hydroquinone):

Commercial 1,4-Phenylenediol may contain impurities that can interfere with the esterification reaction. It is therefore often necessary to purify it before use. A standard method for the purification of hydroquinone (B1673460) is recrystallization. This can be achieved by dissolving the crude hydroquinone in hot water or a dilute ethanol (B145695) solution, followed by cooling to allow for the crystallization of the purified product. orgsyn.orggoogle.comgoogle.com The purified crystals can then be collected by filtration and dried.

Advanced Spectroscopic and Structural Characterization of 1,4 Phenylene Diisonicotinate and Its Derivatives

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 1,4-phenylene diisonicotinate and its derivatives. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations.

A prominent feature in the FTIR spectra of this compound and its coordination polymers is the strong stretching vibration of the ester carbonyl group (C=O). This band typically appears in the range of 1729 to 1763 cm⁻¹. acs.orgrsc.org For instance, in a series of copper(I) and copper(II) coordination polymers of 1,3-phenylene diisonicotinate, the ester C=O stretch was observed between 1744 and 1752 cm⁻¹. rsc.orgresearchgate.net In another study involving rhenium-based metallacycles, this stretching frequency was found in the 1735-1763 cm⁻¹ range. rsc.org The exact position of this band can be influenced by the molecular environment and coordination to a metal center.

The vibrations associated with the pyridine (B92270) and phenylene rings also provide valuable structural information. Aromatic C-H stretching vibrations are typically observed around 3031-3106 cm⁻¹. rsc.org The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the region of 1413 to 1603 cm⁻¹. rsc.orgresearchgate.net These characteristic bands confirm the presence of the core aromatic structures of the molecule. The table below summarizes key FTIR absorption bands for this compound and its derivatives.

Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3031 - 3106 rsc.org
Ester C=O Stretch 1729 - 1763 acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

In the ¹H NMR spectrum of this compound derivatives, the aromatic protons of the phenylene and pyridine rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm. mdpi.comchemicalbook.comresearchgate.net The specific chemical shifts and splitting patterns of these protons are influenced by their position on the rings and the nature of any substituents or coordinated metals.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in The carbon signals for this compound and its derivatives are observed over a wider chemical shift range, typically from 110 to 150 ppm for aromatic carbons and around 160-170 ppm for the ester carbonyl carbons. bhu.ac.inrsc.org For example, in a study of N,N'-(1,4-phenylene)-bis(1,8-naphthalimide), a related structure, the carbonyl carbon appeared at 167.1 ppm. mdpi.com Most ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum. bhu.ac.in

Table 2: Typical NMR Chemical Shift Ranges for this compound Derivatives

Nucleus Chemical Shift Range (ppm) Notes Reference
¹H 7.0 - 9.0 Aromatic protons mdpi.comchemicalbook.comresearchgate.net
¹³C 110 - 150 Aromatic carbons bhu.ac.inrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum provides information on the electronic structure and can be used to monitor the formation of metal complexes. mdpi.com

The UV-Vis spectra of this compound and its derivatives typically show two main types of absorption bands. High-energy bands, usually appearing below 300 nm, are attributed to π-π* transitions within the aromatic rings of the ligand. rsc.org Lower-energy bands, often observed between 300 and 400 nm, are generally assigned to n-π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. rsc.org

Upon complexation with a metal ion, a new, lower-energy absorption band, known as a metal-to-ligand charge transfer (MLCT) band, may appear. rsc.org For instance, in a series of rhenium-based metallacycles, MLCT bands were observed in the range of 324-340 nm. rsc.org The appearance and position of this band confirm the coordination of the ligand to the metal center and provide insights into the electronic properties of the resulting complex.

Table 3: Typical UV-Vis Absorption Bands for this compound and its Complexes

Transition Wavelength Range (nm) Assignment Reference
π-π* < 300 Ligand-centered rsc.org
n-π* 300 - 400 Ligand-centered rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, often with a single positive charge ([M+H]⁺) or as adducts with other cations. nih.govchromatographyonline.com

The ESI-mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the molecular weight of the synthesized molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the compound. rsc.org Analysis of the fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule and the strength of its chemical bonds.

X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uol.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.deuniv-rennes.fr

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Phenylene diisonicotinate
N,N'-(1,4-phenylene)-bis(1,8-naphthalimide)
Copper(I) iodide
Copper(II) perchlorate
Copper(II) hexafluorophosphate

X-ray Powder Diffraction (XRPD) for Phase Identification

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive analytical technique used for the structural characterization of crystalline materials. wikipedia.org It is a cornerstone method for phase identification, providing direct information about the packing of molecules in a solid state. americanpharmaceuticalreview.com The technique operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. wikipedia.org When a powdered or microcrystalline sample is irradiated with X-rays, diffraction occurs at various angles relative to the incident beam, which is dictated by the lattice spacing within the crystal structure, as described by Bragg's Law. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, characterized by a series of peaks with specific positions (2θ angles) and relative intensities. americanpharmaceuticalreview.com

In the study of this compound and its derivatives, such as coordination polymers, XRPD is crucial for confirming the phase purity of a bulk, synthesized sample. researchgate.net While single-crystal X-ray diffraction provides the precise atomic arrangement of a single crystal, it does not guarantee that the bulk material is structurally homogeneous. Therefore, the experimental XRPD pattern of a synthesized powder is often compared to a pattern simulated from single-crystal X-ray diffraction data. researchgate.net A match between the measured and simulated patterns confirms that the crystal structure determined from the single crystal is representative of the bulk powder sample. researchgate.netiza-structure.org

For example, in the characterization of coordination polymers derived from the isomeric 1,3-phenylene diisonicotinate ligand and copper salts, XRPD was employed to verify the phase of the resulting complexes. researchgate.netresearchgate.net The agreement between the simulated and measured XRPD patterns indicated the purity of the synthesized bulk materials. researchgate.net This analysis is vital for ensuring that the material under investigation is a single, well-defined phase, which is a prerequisite for the accurate study of its properties. The International Centre for Diffraction Data (ICDD) maintains the Powder Diffraction File™ (PDF®), a comprehensive database of reference patterns used for phase identification of materials. icdd.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a compound. measurlabs.com Typically, it determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through the combustion of a small, precisely weighed amount of the sample under controlled conditions. measurlabs.com The combustion process converts the elements into simple gases (e.g., CO₂, H₂O, N₂), which are then separated and quantified using various detection methods, such as gas chromatography with a thermal conductivity detector. measurlabs.com The oxygen content can also be determined, often by a separate pyrolysis method. measurlabs.com

For novel compounds like this compound and its derivatives, elemental analysis is indispensable for confirming the proposed molecular formula and determining the stoichiometry of the synthesized product. jmchemsci.comekb.eg The experimentally measured weight percentages of the elements are compared against the theoretical values calculated from the presumed chemical formula. A close agreement between the observed and calculated values provides strong evidence for the compound's identity and purity. nankai.edu.cn

In the research of coordination polymers based on phenylene diisonicotinate isomers, elemental analysis has been routinely used to validate the composition of the resulting complexes. For instance, various copper (I) and copper (II) complexes of 1,3-phenylene diisonicotinate were synthesized, and their elemental compositions were confirmed by comparing the calculated and observed percentages for C, H, and N. researchgate.netrsc.org These analyses were critical in establishing the precise stoichiometry of the complexes, including the coordination of solvent molecules or anions within the crystal lattice. researchgate.netrsc.org The data presented in the following tables showcase the application of this technique for several phenylene diisonicotinate derivatives.

Table 1: Elemental Analysis Data for Copper (Cu) Complexes of 1,3-Phenylene Diisonicotinate researchgate.netrsc.org

Complex FormulaElementCalculated (%)Observed (%)
C₃₈H₂₆Cl₆Cu₂I₂N₄O₈C36.2236.27
H2.082.19
N4.455.03
C₄₈H₃₄Cu₂I₂N₆O₁₂C45.4845.45
H2.702.55
N6.636.68
C₅₀H₃₄Cu₂I₂N₆O₈C48.9148.94
H2.792.73
N6.856.81
C₄₈H₃₄Br₂Cu₂I₂N₄O₈C43.1743.66
H2.572.50
N4.204.44
C₃₇H₂₉Cl₃CuF₁₂N₄O₁₀P₂C38.6638.56
H2.542.09
N4.875.12
C₁₀₈H₁₀₆Cl₆Cu₃N₁₂O₆₅C43.0243.16
H3.543.78
N5.575.07

Coordination Chemistry of 1,4 Phenylene Diisonicotinate As a Ligand

Ligand Design Principles for 1,4-Phenylene Diisonicotinate and Analogues

The design of ligands is a cornerstone of supramolecular chemistry, dictating the geometry and properties of the resulting metal-ligand assemblies. researchgate.net The effectiveness of this compound as a ligand stems from several key design principles. It is a ditopic ligand, meaning it has two distinct binding sites, in this case, the nitrogen atoms of the two pyridine (B92270) rings. researchgate.net The rigid phenylene spacer between the two isonicotinate (B8489971) units enforces a linear and relatively inflexible geometry, which is a crucial factor in the predictable assembly of coordination networks. acs.org

Complexation with Transition Metal Ions

This compound and its analogues readily form complexes with a variety of transition metal ions, driven by the coordination of the metal to the nitrogen atoms of the pyridine rings. researchgate.netclinmedjournals.org The geometry and coordination number of the metal ion, in conjunction with the ligand's inherent structure, play a pivotal role in determining the final architecture of the complex.

Copper (Cu(I)/Cu(II)): The complexation of 1,3-phenylene diisonicotinate (a positional isomer) with copper(I) and copper(II) salts has been shown to produce coordination polymers with diverse dimensionalities. rsc.orgresearchgate.netnitrr.ac.inrsc.org For example, the reaction with CuI can lead to the formation of two-dimensional networks. rsc.orgresearchgate.net

Palladium (Pd(II)): The interaction of a phenylene-bridged bipyrrole ligand with palladium(II) ions has been reported to form a one-dimensional coordination polymer. nih.govfrontiersin.orgfrontiersin.org This highlights the ability of Pd(II) to form square-planar complexes which can be linked into extended chains. nih.gov

Rhenium (Re(I)) and Manganese (Mn(I)): Dinuclear metallacycles have been synthesized using Re(I) and Mn(I) carbonyl precursors with dinitrile ligands. researchgate.net These M₂L₂-type structures demonstrate the utility of these metals in forming discrete cyclic assemblies. researchgate.net

Zinc (Zn(II)): Zinc(II) cations have been used in the formation of coordination polymers with tetraacid ligands, resulting in layered arrays with the zinc ions adopting a tetrahedral coordination environment. nih.gov

The following table summarizes some of the observed complexations:

Metal IonLigand TypeResulting Structure
Cu(I)/Cu(II)1,3-Phenylene diisonicotinate1D, 2D, and 3D Coordination Polymers rsc.orgresearchgate.netnitrr.ac.inrsc.org
Pd(II)Phenylene-bridged bipyrrole1D Coordination Polymer nih.govfrontiersin.orgfrontiersin.org
Re(I)Dinitrile ligandsDinuclear Metallacycles researchgate.net
Mn(I)Dinitrile ligandsDinuclear Metallacycles researchgate.net
Zn(II)Tetraacid ligand2D Coordination Polymer nih.gov

Formation of Metal-Organic Coordination Polymers (CPs) and Metallacycles

The self-assembly of this compound and its analogues with transition metal ions leads to the formation of a wide array of coordination polymers (CPs) and discrete metallacycles. rsc.orgresearchgate.netnitrr.ac.innih.govfrontiersin.orgfrontiersin.org The final structure is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent used during crystallization. acs.org

One-Dimensional (1D) Coordination Networks

One-dimensional coordination polymers, often described as chains or ribbons, are a common outcome of the complexation of linear ligands like this compound. researchgate.netfrontiersin.orgfrontiersin.org For instance, the reaction of 1,3-phenylene diisonicotinate with Cu(PF₆)₂ results in a one-dimensional network that incorporates M₂L₂ macrocycles. researchgate.net Similarly, a phenylene-bridged bipyrrole ligand has been shown to form a 1D coordination polymer with Pd(II). nih.govfrontiersin.orgfrontiersin.org These chains can further assemble into higher-dimensional structures through weaker intermolecular interactions. acs.org

Two-Dimensional (2D) Coordination Networks and Topologies

Two-dimensional networks, or layers, are formed when the coordination extends in two directions. The complexation of 1,3-phenylene diisonicotinate with CuI is a notable example, leading to the formation of a 2D network with a (4,4) topology. researchgate.netacs.org This type of network consists of four-connected nodes, creating a grid-like structure. The cavities within these 2D layers can often accommodate guest molecules. acs.org

Three-Dimensional (3D) Coordination Networks

The extension of coordination bonds in three dimensions results in the formation of three-dimensional frameworks. A 4-fold interpenetrated three-dimensional network with a quartz topology was observed when 1,3-phenylene diisonicotinate was treated with Cu(ClO₄)₂. researchgate.net Interpenetration, where multiple independent networks are intertwined, is a common feature in the formation of dense 3D structures. d-nb.info

Metallacycles and Macrocyclic Structures (e.g., M₂L₂-type)

Discrete, cyclic structures known as metallacycles are formed when a small number of metal ions and ligands assemble into a closed ring. The M₂L₂-type metallacycle, consisting of two metal centers and two ligands, is a frequently observed motif. researchgate.netnih.gov These metallacycles can be formed with various transition metals, including Re(I) and Mn(I). researchgate.net In some cases, these pre-formed metallacyclic units can act as building blocks for the construction of larger, more complex coordination polymers. nih.gov

Scarcity of Research on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research focusing on the coordination chemistry of this compound as a ligand, particularly concerning the specific topics of anion and guest molecule influence and the structural dynamics of its metal complexes.

While extensive research exists for the isomeric ligand, 1,3-phenylene diisonicotinate, which readily forms diverse coordination polymers with varied dimensionalities influenced by anions and guest molecules, similar detailed studies for the 1,4-isomer are not present in the accessible domain.

A few studies mention this compound (PDIN) in passing, for instance, in the context of forming a nonporous copper-based coordination framework, Cu₂I₂(PDIN). However, these mentions are typically comparative and serve to highlight the properties of other materials, rather than providing an in-depth analysis of the this compound complex itself. There is no substantive data available regarding how different anions or guest molecules might direct the supramolecular architecture of polymers derived from this ligand.

Similarly, there are no dedicated studies on the structural stability, such as thermal decomposition analysis, or the dynamic behaviors, like linker rotation, within metal-organic frameworks or coordination polymers constructed from this compound. General principles of linker dynamics and thermal stability in coordination polymers are well-established for other systems, but specific experimental or computational data for complexes of this compound are absent from the current body of scientific literature.

Due to this absence of specific research findings, it is not possible to provide a detailed and scientifically accurate article on the "" that addresses the influence of anions and guest molecules on polymer structure or the structural stability and dynamics of its metal complexes.

Supramolecular Assembly and Host Guest Chemistry Involving 1,4 Phenylene Diisonicotinate Analogues

Principles of Self-Assembly in 1,4-Phenylene Diisonicotinate Systems

Self-assembly is a process where components, in this case, molecules of this compound or its derivatives, spontaneously arrange themselves into ordered structures. nih.govnumberanalytics.com This organization is not random but is dictated by the intrinsic properties of the molecules and their interactions. The driving force behind self-assembly is the minimization of the system's Gibbs free energy (ΔG), which is achieved through a favorable balance of enthalpy (ΔH) and entropy (ΔS). numberanalytics.com For self-assembly to be spontaneous, ΔG must be negative. numberanalytics.com

In the context of this compound systems, self-assembly is often enthalpy-driven, meaning it is favored by the formation of energetically favorable non-covalent interactions between the molecules (ΔH < 0). numberanalytics.com These interactions, although individually weak, become collectively significant in directing the formation of stable, ordered aggregates. encyclopedia.pubnih.gov The rigid phenylene spacer and the coordinating isonicotinate (B8489971) groups of the molecule provide a well-defined geometry that guides the assembly process.

The final architecture of the self-assembled system is also influenced by external factors such as temperature and concentration. numberanalytics.com Higher temperatures can disrupt the weak non-covalent interactions, while higher concentrations increase the probability of intermolecular encounters, favoring assembly. numberanalytics.com In the case of coordination polymers involving 1,3-phenylene diisonicotinate, the presence of specific guest molecules has been shown to influence the dimensionality of the resulting network. acs.org

Role of Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding)

Non-covalent interactions are the cornerstone of supramolecular assembly, dictating the structure, stability, and function of the resulting architectures. encyclopedia.pubnih.gov In systems involving this compound and its analogues, several types of non-covalent interactions play a pivotal role.

π-π Stacking: This interaction arises between aromatic rings and is a major contributor to the stability of many supramolecular structures. encyclopedia.pubuva.es The phenylene and pyridine (B92270) rings of this compound are capable of engaging in π-π stacking. The geometry of this interaction can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). encyclopedia.pub The strength of these interactions is influenced by the electron density of the aromatic rings, which can be modulated by substituents. rsc.org In some systems, a combination of hydrogen bonding and π-π stacking governs the formation of one-dimensional ladder-like structures. nih.gov

The interplay of these and other non-covalent forces, such as van der Waals interactions and dipole-dipole interactions, determines the final, most stable supramolecular arrangement. encyclopedia.pubnih.gov

Formation of Supramolecular Architectures with this compound Derivatives

The specific molecular structure of this compound derivatives, combined with the directing influence of non-covalent interactions, leads to the formation of a diverse array of supramolecular architectures. tue.nlsemanticscholar.org These can range from simple dimers to complex three-dimensional networks.

Research on the related 1,3-phenylene diisonicotinate ligand has demonstrated its versatility in forming coordination polymers with varying dimensionalities. researchgate.netrsc.org Reaction with copper(I) and copper(II) salts has yielded one-dimensional (1D) chains, two-dimensional (2D) networks with a (4,4) topology, and even a four-fold interpenetrated three-dimensional (3D) network with a quartz topology. researchgate.netresearchgate.net The final dimensionality and structure are often influenced by the specific metal ion, the counter-anion, and the presence of guest molecules. researchgate.netrsc.org For example, the formation of 1D chains can contain M2L2 macrocycles, while 2D layers may exhibit interpenetration and guest inclusion. acs.org

The flexibility of the ester linkages in some derivatives allows the molecule to adopt different conformations, which can lead to the formation of different supramolecular isomers, or "supramolecular polymorphs." The design of the ligand, including the length and flexibility of the spacer between the coordinating groups, is a critical factor in determining the final architecture.

LigandMetal Ion/ConditionsResulting ArchitectureKey Features
1,3-Phenylene diisonicotinateCuI2D Network(4,4) topology, guest inclusion. researchgate.net
1,3-Phenylene diisonicotinateCu(PF6)21D NetworkContains M2L2 macrocycles. researchgate.net
1,3-Phenylene diisonicotinateCu(ClO4)23D Network4-fold interpenetrated, quartz topology. researchgate.net

Chiral Induction and Helical Systems in Phenylene-Bridged Structures

Chirality, or "handedness," is a fundamental property in chemistry and biology. The induction of chirality in otherwise achiral molecular assemblies is a fascinating aspect of supramolecular chemistry. In systems based on phenylene-bridged structures, chirality can be introduced and amplified to create helical superstructures.

The introduction of chiral substituents onto the phenylene backbone or the coordinating groups can bias the twisting of the molecular components in a particular direction, leading to the formation of a helical polymer with a preferred handedness. frontiersin.org For example, a coordination polymer composed of a phenylene-bridged bipyrrole derivative bearing chiral alkyl chains and palladium(II) exhibited strong circular dichroism, indicating a unidirectional chiral conformation in the polymer backbone. frontiersin.org

Even without chiral substituents on the primary molecule, helical structures can be formed. In some cases, the inherent strain in a bridged phenylene system can induce a helical twist to minimize steric interactions. rsc.org Furthermore, the interaction with chiral guest molecules or counter-ions can induce helicity in an achiral host assembly. researchmap.jp The formation of helical assemblies is not limited to covalent polymers; non-covalent interactions can also drive the formation of supramolecular helical fibers and tubes from appropriately designed monomeric units. acs.org

The control over the helical sense (right-handed vs. left-handed) is a significant challenge and an area of active research, as it is crucial for applications in chiral recognition, catalysis, and materials with specific optical properties. researchgate.net

Theoretical and Computational Investigations of 1,4 Phenylene Diisonicotinate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. Such studies on 1,4-phenylene diisonicotinate would provide valuable insights into its reactivity, stability, and optical properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and the electronic excitation energy of a molecule.

Despite the utility of these methods, specific DFT studies detailing the electronic structure and providing a HOMO-LUMO analysis for this compound have not been identified in the current body of scientific literature. Consequently, no data table of its electronic properties derived from such calculations can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

A thorough search has revealed no published studies that have employed molecular dynamics simulations to investigate the conformational analysis and dynamics of this compound. As a result, there are no findings on its dynamic behavior or preferred conformations to report.

Computational Studies of Non-Covalent Interactions in Supramolecular Assemblies (e.g., QTAIM/NCIplot analysis)

The study of non-covalent interactions is crucial for understanding how molecules like this compound self-assemble into larger, ordered structures. Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions like hydrogen bonds, π-π stacking, and van der Waals forces. These analyses would be particularly relevant in predicting how this compound molecules interact with each other or with other chemical species in a supramolecular assembly.

However, no specific computational studies using QTAIM or NCIplot analysis to investigate the non-covalent interactions of this compound have been found. Therefore, a detailed analysis of its supramolecular behavior based on these methods cannot be provided.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,4-phenylene diisonicotinate, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling reactions between isonicotinic acid derivatives and 1,4-phenylene linkers. For high purity, ensure stoichiometric control and use techniques like column chromatography for purification. Characterization via 1H^1H-NMR and FTIR can confirm structural integrity, while HPLC or GC-MS assesses purity. For reproducibility, document reaction conditions (solvent, temperature, catalysts) in detail, as emphasized in experimental protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : 1H^1H-NMR and 13C^{13}C-NMR are critical for confirming aromatic proton environments and carbonyl groups. FTIR identifies ester/amide linkages (e.g., C=O stretches at ~1700 cm1^{-1}). Mass spectrometry (ESI-TOF) verifies molecular weight. Cross-referencing with crystallographic data (e.g., X-ray diffraction of analogous compounds like poly(1,4-phenylene terephthalate)) resolves ambiguities in bond angles or conformations .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these affect experimental design?

  • Methodological Answer : Conduct solubility tests in polar (DMSO, DMF) and non-polar solvents (toluene) under varying temperatures. Stability studies (TGA/DSC) determine thermal decomposition thresholds. Pre-screen solvents for reaction compatibility to avoid side reactions (e.g., ester hydrolysis in aqueous media). Document solvent choices in supplementary materials to aid replication .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in polymer backbone formation, and what analytical tools are essential?

  • Methodological Answer : Investigate polymerization kinetics using real-time FTIR or Raman spectroscopy to track ester/amide bond formation. Gel permeation chromatography (GPC) measures molecular weight distribution. Compare with structurally similar polymers (e.g., poly(1,4-phenylene dimethacrylate)) to identify steric or electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in coordination chemistry?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and reaction conditions. Use density functional theory (DFT) calculations to model transition states and compare with experimental yields. Publish raw data (e.g., turnover frequencies, activation energies) in open-access repositories to facilitate meta-analyses .

Q. How can this compound be integrated into supramolecular assemblies, and what techniques validate host-guest interactions?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve assembly structures. Use isothermal titration calorimetry (ITC) or 1H^1H-NMR titration to quantify binding affinities. Compare with analogues like 1,4-phenylene dimaleimide to assess linker rigidity’s impact on assembly stability .

Q. What interdisciplinary approaches optimize this compound for biomedical applications (e.g., drug delivery), and how are biocompatibility assays designed?

  • Methodological Answer : Functionalize the compound with PEG chains or targeting moieties via click chemistry. Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293) and hemocompatibility via red blood cell lysis tests. Include controls (e.g., unmodified polymers) and statistical validation (ANOVA) to ensure robustness .

Data Management & Reproducibility

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility across labs?

  • Methodological Answer : Adhere to FAIR principles: publish detailed procedures (e.g., catalyst loading, purification steps) in supplementary files with machine-readable metadata. Use standardized templates (e.g., Beilstein Journal’s experimental section guidelines) and cite reference compounds (e.g., CAS RN: 18643-56-6) for verification .

Q. What statistical methods address variability in thermal stability data for this compound-based materials?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to DSC/TGA datasets to identify outliers. Replicate measurements across independent batches and report confidence intervals. Cross-validate with accelerated aging studies under controlled humidity/temperature .

Tables of Key Parameters

Property Analytical Method Typical Value Reference
Melting PointDSC89–91°C
Molecular WeightESI-TOF206.20 g/mol
Thermal DecompositionTGA (N2_2)Onset at 250°C
Solubility in DMSOGravimetric Analysis25 mg/mL (25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.